molecular formula C21H25N7O3 B2727592 N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide CAS No. 1251691-06-1

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide

カタログ番号: B2727592
CAS番号: 1251691-06-1
分子量: 423.477
InChIキー: PLPMHSOXKVJCQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a useful research compound. Its molecular formula is C21H25N7O3 and its molecular weight is 423.477. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-(4-methylpyrimidin-2-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O3/c1-14-8-9-24-21(26-14)31-13-19(29)22-10-11-23-20-25-15(2)12-18(28-20)27-16-4-6-17(30-3)7-5-16/h4-9,12H,10-11,13H2,1-3H3,(H,22,29)(H2,23,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPMHSOXKVJCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NCCNC2=NC(=CC(=N2)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide, with the CAS number 1251691-06-1, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC21H25N7O3
Molecular Weight423.5 g/mol
IUPAC NameN-(2-((4-(4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide
SMILESCOc1ccc(Nc2cc(C)nc(NCCNC(=O)COc3nccc(C)n3)n2)cc1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to inhibit specific protein functions, leading to potential therapeutic effects against cancer and other diseases.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain kinases and other enzymes involved in cell signaling pathways. This inhibition can disrupt cancer cell proliferation and survival.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses.

Structure-Activity Relationship (SAR)

Research into the SAR of N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has shown that modifications to its chemical structure can significantly impact its biological activity. For instance:

  • Substitution on the pyrimidine ring can enhance potency against specific cancer cell lines.
  • The presence of methoxy and methyl groups influences the compound's lipophilicity and overall bioavailability.

Anticancer Activity

In a study evaluating various pyrimidine derivatives, compounds similar to N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide exhibited significant cytotoxic effects against multiple cancer cell lines. Notably:

  • NCI-H460 Non-Small Cell Lung Cancer : The compound showed a growth inhibition (GI50) value of approximately 10 µM, indicating considerable potential for further development as an anticancer agent .
  • Breast Cancer Cell Lines : In vitro assays demonstrated that modifications to the compound's structure could enhance its efficacy against breast cancer cells, with some derivatives achieving over 70% inhibition at low concentrations .

Enzymatic Studies

The compound has also been studied for its inhibitory effects on key enzymes involved in metabolic processes:

  • Acetylcholinesterase Inhibition : Preliminary studies suggest that it may inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation, indicating potential applications in neurodegenerative diseases .
  • Kinase Activity : Computational modeling has predicted high binding affinity for certain kinases, suggesting that this compound could serve as a lead molecule for developing targeted therapies in oncology .

科学的研究の応用

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Research indicates that derivatives of pyrimidine compounds exhibit potent antiproliferative effects. For instance, studies have shown that compounds similar to N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide can inhibit cell growth in several cancer types:

Cell Line GI Value (%) at 10 μM Reference
HOP-92 (NSCL cancer)86.28
HCT-116 (Colorectal)40.87
SK-BR-3 (Breast Cancer)46.14

These findings suggest that the compound may act as a promising candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound's structure suggests potential activity against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. CDK inhibitors have gained attention as therapeutic agents for cancer treatment. Studies have indicated that similar pyrimidine derivatives can effectively inhibit CDK2 and CDK9, leading to reduced proliferation of cancer cells:

Enzyme Target Inhibition Activity Reference
CDK2Potent inhibitor
CDK9Significant inhibition

This highlights the potential of N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide as a lead compound for developing selective CDK inhibitors.

Antimicrobial Properties

Emerging research has explored the antimicrobial potential of similar compounds, particularly in light of increasing antibiotic resistance. Novel classes of antibiotics are being developed from pyrimidine derivatives, which may provide effective treatment options against resistant bacterial strains. The structural features of N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide suggest it could be modified to enhance its antibacterial efficacy:

Bacterial Strain Activity Reference
Staphylococcus aureusPotentially effective
Escherichia coliUnder investigation

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing this compound, and how is its structure validated?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitutions, condensation, and functional group protection/deprotection. Key intermediates include pyrimidine derivatives and acetamide precursors. For example, analogous compounds are synthesized via:

  • Stepwise substitutions : Reacting 4-methoxyaniline with 6-methylpyrimidin-2-amine intermediates under alkaline conditions, followed by coupling with ethylenediamine derivatives .
  • Condensation reactions : Using activating agents (e.g., DCC or EDC) to form acetamide linkages .

Structural validation employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and connectivity (e.g., methoxy group at δ ~3.8 ppm, pyrimidine protons at δ 6.5–8.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions in pyrimidine derivatives) .
  • LC-MS : Verify molecular weight (e.g., [M+H]+^+ peaks matching theoretical values) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, continuous-flow reactors improve mixing and heat transfer in multi-step syntheses .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts to enhance regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) for SNAr reactions, with microwave-assisted heating to reduce reaction time .
  • Purification techniques : Use of preparative HPLC or recrystallization from ethanol/water mixtures to isolate high-purity (>95%) product .

Basic: What spectroscopic and computational tools are used to predict biological activity?

Answer:

  • Spectroscopic profiling :
    • UV-Vis spectroscopy : Monitor π→π* transitions in pyrimidine rings (λmax ~260–280 nm) to assess electronic properties .
    • FT-IR : Identify amide C=O stretches (~1650–1700 cm1^{-1}) and N–H bends (~1550 cm1^{-1}) .
  • Computational methods :
    • Molecular docking : Predict binding affinity to kinase domains (e.g., Src/Abl kinases) using AutoDock or Schrödinger .
    • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in explicit solvent .

Advanced: How to address contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Assay variability : Standardize cell lines (e.g., K562 leukemia cells for IC50_{50} comparisons) and control for ATP concentration in kinase assays .
  • Compound purity : Validate via HPLC (retention time matching) and elemental analysis to exclude impurities affecting activity .
  • Solubility factors : Use DMSO stock solutions at <0.1% v/v to avoid cytotoxicity artifacts .
  • Metabolic stability : Perform microsomal assays (e.g., liver microsomes + NADPH) to assess degradation rates .

Advanced: What strategies resolve stereochemical or polymorphic uncertainties in crystallographic studies?

Answer:

  • High-resolution X-ray diffraction : Collect data to 0.8 Å resolution to distinguish between enantiomers or tautomers .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π bonds) influencing polymorphism .
  • Variable-temperature XRD : Monitor thermal expansion coefficients to identify metastable polymorphs .
  • DFT calculations : Compare experimental vs. computed vibrational spectra to validate crystal structures .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., against Abl1 or EGFR kinases) .
  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) with Gram-positive (S. aureus) and fungal (C. albicans) strains .
  • Cytotoxicity : MTT assays on HEK293 or HepG2 cells, reporting IC50_{50} values with 95% confidence intervals .

Advanced: How to design SAR studies for pyrimidine-acetamide derivatives?

Answer:

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., CF3_3) at the 4-position of the pyrimidine to enhance target binding .
  • Linker optimization : Replace ethylenediamine with PEG spacers to improve solubility and reduce off-target effects .
  • Bioisosteric replacement : Substitute acetamide with sulfonamide groups to modulate pharmacokinetics .
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC50_{50} data from ≥20 analogs to predict activity .

Advanced: How to troubleshoot low yields in the final coupling step?

Answer:
Common issues and solutions:

  • Steric hindrance : Use bulky base (e.g., DIPEA) to deprotonate amines in SNAr reactions .
  • Moisture sensitivity : Employ Schlenk techniques for moisture-sensitive steps (e.g., Grignard additions) .
  • Side reactions : Add molecular sieves to scavenge water in condensation reactions .
  • Catalyst poisoning : Pre-purify starting materials via silica gel chromatography to remove sulfur-containing impurities .

Basic: What are the key stability considerations for storage and handling?

Answer:

  • Light sensitivity : Store in amber vials at -20°C under argon to prevent photodegradation .
  • Hydrolytic stability : Avoid aqueous buffers at pH >8, where acetamide hydrolysis is accelerated .
  • Hygroscopicity : Use desiccants (silica gel) in lyophilized samples to prevent hydrate formation .

Advanced: How to integrate high-throughput screening with mechanistic studies?

Answer:

  • Fragment-based screening : Use SPR or ITC to identify binding fragments (<300 Da) with KD_D < 1 mM .
  • Kinetic studies : Perform stopped-flow fluorescence to measure kon/koff rates for target engagement .
  • CRISPR-Cas9 validation : Knock out putative targets (e.g., TG2) to confirm on-mechanism activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。